6α-Hydroxypaclitaxel is a primary metabolite of the chemotherapeutic drug paclitaxel (Taxol). [, ] It is formed through the metabolic action of the cytochrome P450 enzyme, specifically CYP2C8, on paclitaxel within the liver. [, ] This metabolite plays a significant role in scientific research, particularly in understanding paclitaxel metabolism and its impact on treatment efficacy and potential drug interactions. [, ]
While 6α-hydroxypaclitaxel is primarily produced through the metabolism of paclitaxel in vivo, research indicates its potential synthesis through in vitro methods using human liver microsomes. [] This method allows for controlled study of the metabolic pathway and factors influencing the production of this metabolite.
6α-Hydroxypaclitaxel retains the core structure of paclitaxel, with the addition of a hydroxyl group at the 6α position of the taxane ring. [] This structural modification influences its interaction with cellular targets and contributes to its distinct pharmacological profile compared to the parent drug, paclitaxel. []
Despite being a metabolite of paclitaxel, 6α-hydroxypaclitaxel exhibits distinct biological activity. Research suggests that it can induce cyclooxygenase-2 (COX-2) in human cells, a key enzyme involved in inflammation. [] This contrasts with its minimal effect on COX-2 induction in murine cells, highlighting species-specific differences in its mechanism of action. []
CAS No.: 51877-53-3
CAS No.: 16039-52-4
CAS No.: 99-23-0
CAS No.: 6505-50-6
CAS No.: 83038-86-2